molecular formula C22H27N7O B11191654 N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11191654
M. Wt: 405.5 g/mol
InChI Key: MTDWABYUWVMVBB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a synthetic triazine derivative characterized by a 1,3,5-triazine core substituted with:

  • A 4-ethoxyphenyl group at the N2 position.
  • A 4-phenylpiperazin-1-ylmethyl group at the C6 position.
  • A primary amine at the N4 position.

The molecular formula is C₂₅H₂₈N₇O, with a calculated molecular weight of 466.56 g/mol (exact mass may vary based on isotopic composition). Its structural uniqueness lies in the synergistic combination of aromatic, ether, and piperazine functionalities .

Properties

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H27N7O/c1-2-30-19-10-8-17(9-11-19)24-22-26-20(25-21(23)27-22)16-28-12-14-29(15-13-28)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H3,23,24,25,26,27)

InChI Key

MTDWABYUWVMVBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core One common method involves the reaction of cyanuric chloride with an appropriate amine to form the triazine ringThese reactions often require specific conditions such as controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies suggest that it binds efficiently to β-tubulin at the colchicine binding site, highlighting its potential as a tubulin polymerization inhibitor .

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The following table compares key structural and molecular features of the target compound with analogous triazine derivatives:

Compound Name Substituents on Triazine Core Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound N2: 4-ethoxyphenyl; C6: 4-phenylpiperazinylmethyl C₂₅H₂₈N₇O 466.56 Potential CNS activity due to piperazine; research chemical
N2,N4-bis(4-ethoxyphenyl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine N2, N4: 4-ethoxyphenyl; C6: 4-phenylpiperazinylmethyl C₃₁H₃₄N₇O₂ 561.3 Increased steric bulk; unknown bioactivity
N-(4-Methylphenyl)-6-[(4-phenylpiperazinyl)methyl]-1,3,5-triazine-2,4-diamine N2: 4-methylphenyl; C6: 4-phenylpiperazinylmethyl C₂₂H₂₆N₇ 404.49 Structural analog with reduced lipophilicity (methyl vs. ethoxy)
6-[(4-(3-Chlorophenyl)piperazinyl)methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine N2: 2,4-dimethylphenyl; C6: 3-chlorophenylpiperazinylmethyl C₂₃H₂₇ClN₇ 460.97 Enhanced electron-withdrawing effects (Cl); research chemical
Indaziflam (herbicide) N2: dihydroindenyl; C6: fluoroethyl C₁₈H₂₃F₂N₅ 359.41 Agrochemical use (cellulose biosynthesis inhibitor)
Ametryn (herbicide) N2: ethyl; N4: isopropyl; C6: methylthio C₉H₁₇N₅S 227.33 Photosynthesis inhibitor; agricultural pesticide

Key Structural and Functional Differences

Piperazine vs. Non-Piperazine Derivatives: The target compound and its analogs (e.g., ) incorporate a piperazine ring, which is absent in agrochemical triazines like Indaziflam or Ametryn. Piperazine derivatives are often explored for CNS applications due to their blood-brain barrier permeability, whereas methylthio or fluoroalkyl groups (e.g., in Ametryn, Indaziflam) enhance herbicidal activity .

Aromatic Substituents: Ethoxy (C₂H₅O–) vs. Halogenated vs. Non-Halogenated: Chlorophenyl or fluoroethyl substituents (e.g., ) introduce electron-withdrawing effects, which may enhance receptor binding in herbicides but reduce solubility compared to ethoxyphenyl.

Steric and Electronic Effects: Bis-substituted triazines (e.g., ) exhibit higher steric hindrance, likely reducing binding affinity in biological systems compared to mono-substituted derivatives like the target compound.

Research Findings and Implications

  • Agrochemical vs. Pharmaceutical Potential: While halogenated or methylthio triazines dominate herbicide markets (e.g., Indaziflam , Ametryn ), the target compound’s piperazine and ethoxyphenyl groups align more closely with CNS drug candidates, such as serotonin or dopamine receptor modulators.
  • Synthetic Feasibility : The piperazinylmethyl group is synthetically accessible via nucleophilic substitution or reductive amination, as evidenced by analogs in .

Biological Activity

N-(4-ethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives, characterized by a triazine ring system substituted with various functional groups. Its molecular formula is C25H30N4O4C_{25}H_{30}N_{4}O_{4}, and it has a molecular weight of approximately 450.54 g/mol. The structure includes an ethoxy group and a phenylpiperazine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Anticancer Activity : The compound demonstrates potent antiproliferative effects against various cancer cell lines. For instance, derivatives of similar triazine compounds have been evaluated for their ability to inhibit the growth of MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer) cells using the MTT assay. Some derivatives showed better activity than imatinib, a well-known anticancer drug .
  • Inhibition of Cell Migration and Invasion : Studies indicate that certain derivatives can inhibit the migration and invasion of cancer cells, making them promising candidates for further development as anticancer agents .

Case Studies

  • Antiproliferative Studies : A study evaluating the anticancer properties of imamine-1,3,5-triazine derivatives found that specific compounds exhibited IC50 values significantly lower than that of imatinib (IC50 = 35.50 μM). For example:
    • Compound 4f demonstrated an IC50 of 6.25 μM against MDA-MB-231 cells.
    • Compound 4k showed an IC50 of 8.18 μM against the same cell line .
  • In Vivo Studies : Compound 4f was also tested in vivo and was found to inhibit the proliferation of MDA-MB-231 tumor xenografts effectively, suggesting its potential as a therapeutic agent in cancer treatment .

Biological Activity Summary Table

Activity Description Reference
Anticancer ActivityPotent inhibition of MDA-MB-231, HeLa, and A498 cell lines
Cell Migration InhibitionReduces migration and invasion capabilities in cancer cells
In Vivo EfficacySignificant reduction in tumor growth in xenograft models

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